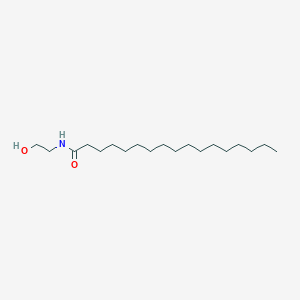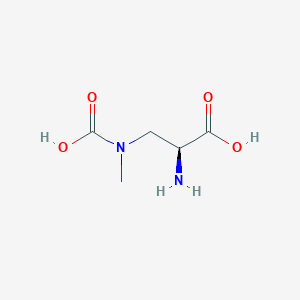
N-(2-Hydroxyethyl)heptadecanamide
Overview
Description
Heptadecanoyl Ethanolamide is a fatty acid amide, a class of bioactive lipids formed by the condensation of a fatty acid with an amine, specifically ethanolamine in this case. This compound is structurally similar to other amides such as anandamide but features a heptadecanoic acid backbone . It is known for its significant physiological activities, particularly in the regulation of the endocannabinoid system .
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)heptadecanamide, also known as Heptadecanoyl Ethanolamide, is a synthetic analog of palmitoyl ethanolamide (PEA)
Mode of Action
It has been shown to potentiate the ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant vr1 . This suggests that it may interact with its targets to modulate calcium signaling pathways.
Biochemical Pathways
Given its potentiation of the ca2+ influx response, it is likely that it impacts calcium signaling pathways .
Result of Action
Heptadecanoyl Ethanolamide has been shown to be effective in down-modulating mast cell activation in vivo . It suppresses pathological consequences initiated by mast cell activation independently of the activating stimuli . This suggests that it exerts an anti-inflammatory action distinguishable from that of classical steroidal and non-steroidal anti-inflammatory agents .
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)heptadecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that this compound potentiates the Ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant VR1 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Preparation Methods
Heptadecanoyl Ethanolamide can be synthesized through various methods. One common synthetic route involves the reaction of heptadecanoic acid with ethanolamine under specific conditions. This process typically requires the use of a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve more scalable processes, such as the use of margaroyl chloride and monoethanolamine .
Chemical Reactions Analysis
Heptadecanoyl Ethanolamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group into an amine, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptadecanoyl Ethanolamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Heptadecanoyl Ethanolamide is similar to other fatty acid amides such as:
Palmitoyl Ethanolamide: This compound also has anti-inflammatory properties, but it features a palmitic acid backbone instead of heptadecanoic acid.
The uniqueness of Heptadecanoyl Ethanolamide lies in its odd-numbered (17-carbon) fatty acid chain, which is not commonly found in natural tissues .
Properties
IUPAC Name |
N-(2-hydroxyethyl)heptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFMSAXQJECNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560544 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-59-0 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?
A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.
Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?
A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)








